2-肼基苯磺酰胺

描述

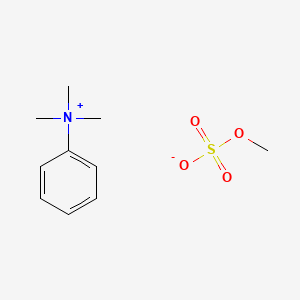

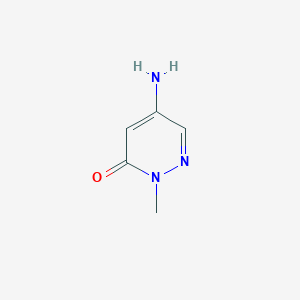

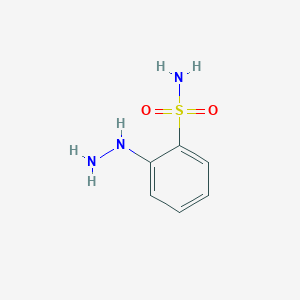

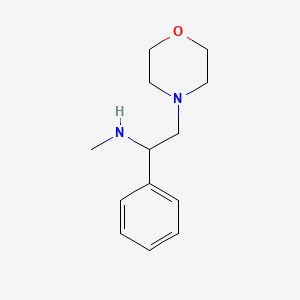

2-Hydrazinylbenzenesulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It is a sulfonamide derivative that contains a hydrazine functional group. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

科学研究应用

2-肼基苯磺酰胺在科学研究中有着广泛的应用,包括:

化学: 它被用作合成更复杂分子(包括药物和农药)的构建模块。

生物学: 该化合物因其作为酶抑制剂的潜力而受到研究,特别是针对碳酸酐酶同工酶。

医学: 研究表明,由于其抑制参与肿瘤生长的特定酶的能力,它具有作为抗癌剂的潜力。

工业: 它用于开发新材料,并用作各种工业过程中的试剂。

作用机制

生化分析

Biochemical Properties

2-Hydrazinylbenzenesulfonamide plays a pivotal role in biochemical reactions, primarily through its interaction with carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The compound has been shown to inhibit cytosolic carbonic anhydrase I and II isoenzymes with high potency . This inhibition is crucial for regulating pH in various tissues and organs, making 2-Hydrazinylbenzenesulfonamide a potential therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers .

Cellular Effects

2-Hydrazinylbenzenesulfonamide affects various cell types and cellular processes. It influences cell function by inhibiting carbonic anhydrase enzymes, which play a role in maintaining pH balance within cells. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism . For instance, in cancer cells, the inhibition of carbonic anhydrase IX by 2-Hydrazinylbenzenesulfonamide can disrupt the acidic microenvironment that tumors often create, potentially hindering tumor growth and metastasis .

Molecular Mechanism

At the molecular level, 2-Hydrazinylbenzenesulfonamide exerts its effects by binding to the active site of carbonic anhydrase enzymes. This binding involves coordination with the zinc ion present in the enzyme’s active site, leading to enzyme inhibition . The compound’s structure allows it to fit snugly into the enzyme’s active site, blocking the access of substrates and thus preventing the enzyme from catalyzing its reaction. This inhibition can lead to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazinylbenzenesulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to 2-Hydrazinylbenzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, with potential long-term effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of 2-Hydrazinylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-Hydrazinylbenzenesulfonamide is involved in metabolic pathways that include phase I and phase II reactions. In phase I, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . In phase II, it may undergo conjugation reactions, such as glucuronidation or sulfation, to increase its solubility and facilitate excretion . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, 2-Hydrazinylbenzenesulfonamide is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues where carbonic anhydrase enzymes are highly expressed .

Subcellular Localization

2-Hydrazinylbenzenesulfonamide’s subcellular localization is primarily determined by its interactions with carbonic anhydrase enzymes. These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and plasma membrane . The compound’s ability to inhibit these enzymes in different subcellular locations can affect its activity and function, potentially leading to targeted therapeutic effects in specific cellular compartments .

准备方法

化学反应分析

相似化合物的比较

类似化合物

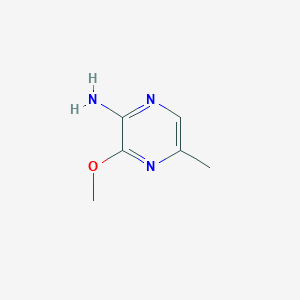

4-肼基苯磺酰胺: 结构相似,但在苯环上具有不同的取代基。

N-芳基吡唑衍生物: 这些化合物也含有磺酰胺部分,并因其细胞毒性而受到研究。

独特性

2-肼基苯磺酰胺因其特定的肼基官能团而独一无二,这使它能够参与广泛的化学反应。它抑制碳酸酐酶同工酶的能力也使其与其他类似化合物区别开来,使其成为药物化学和酶抑制研究中宝贵的工具 .

属性

IUPAC Name |

2-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEZEDIMFASQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458683 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90824-33-2 | |

| Record name | 2-hydrazinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)